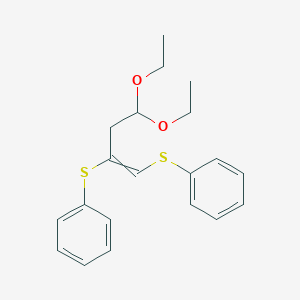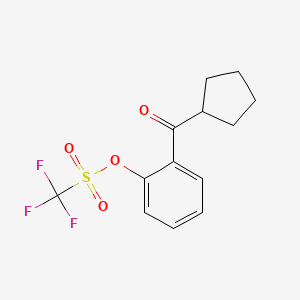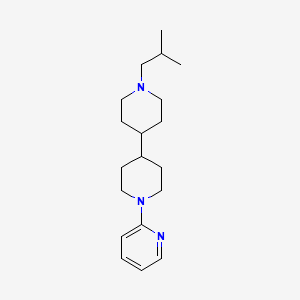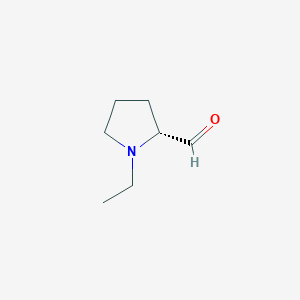
Agn-PC-0mxc93
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mxc93 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mxc93 typically involves a series of well-defined chemical reactions. One common method includes the use of silver nitrate and sodium azide, which react to form silver azide, a precursor to this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0mxc93 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides, or with halogens to form halides .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reaction.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions with halogens can yield halides .
Applications De Recherche Scientifique
Agn-PC-0mxc93 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential use in drug delivery systems, particularly in the form of nanoparticles . In medicine, this compound is being explored for its potential anticancer properties, as it can induce apoptosis in cancer cells . Additionally, in industry, it is used in the production of advanced materials and coatings due to its high reactivity and stability .
Mécanisme D'action
The mechanism of action of Agn-PC-0mxc93 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with cellular proteins and enzymes, leading to the activation or inhibition of various biochemical pathways . This interaction can result in effects such as the induction of apoptosis in cancer cells or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Agn-PC-0mxc93 include other silver-based compounds such as silver nitrate and silver azide . These compounds share some chemical properties with this compound but differ in their specific reactivity and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique electronic structure, which allows for specific interactions with molecular targets that other silver-based compounds may not achieve . This uniqueness makes it particularly valuable in applications such as catalysis and drug delivery, where precise control over chemical reactivity is essential .
Propriétés
Numéro CAS |
651315-98-9 |
|---|---|
Formule moléculaire |
C16H16N6 |
Poids moléculaire |
292.34 g/mol |
Nom IUPAC |
(2-hydrazinyl-5,6-diphenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C16H16N6/c17-21-15-13(11-7-3-1-4-8-11)14(19-16(20-15)22-18)12-9-5-2-6-10-12/h1-10H,17-18H2,(H2,19,20,21,22) |
Clé InChI |
ZWIKGENWJPBABV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N=C2NN)NN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)


![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)

![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)

![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)



